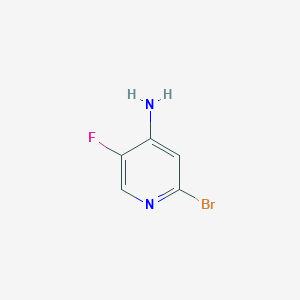

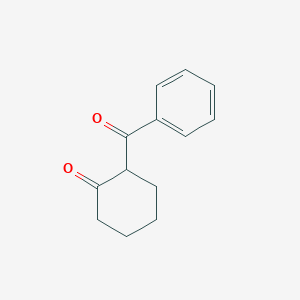

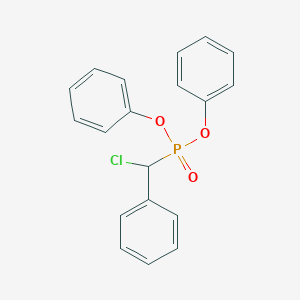

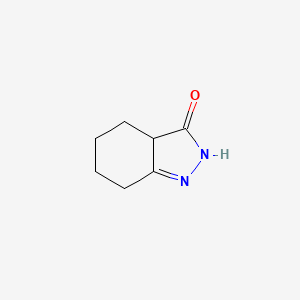

![molecular formula C7H6N2OS B1331517 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 43088-64-8](/img/structure/B1331517.png)

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one

Vue d'ensemble

Description

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one (MTDP) is a heterocyclic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a member of the thienopyrimidine family, which is known for its ability to interact with proteins and other biological molecules. MTDP has been used in a variety of research and laboratory experiments, including the synthesis of new compounds, protein structure studies, and drug development.

Applications De Recherche Scientifique

Dual Inhibitor Potential

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one has shown potential as a dual inhibitor for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and cellular replication. A study by Gangjee et al. (2008) synthesized analogues of this compound, finding them to be highly potent against both human TS and DHFR. Such dual inhibition could be significant in developing new antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Apoptosis Induction

Compounds related to this compound have been discovered as potent inducers of apoptosis, a form of programmed cell death. Kemnitzer et al. (2009) identified these compounds through a cell- and caspase-based assay, suggesting their relevance in cancer treatment due to their ability to disrupt tubulin polymerization, a crucial process in cell division (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).

Antimicrobial Activities

This compound and its derivatives have shown promising antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) reported on the synthesis of new pyridothienopyrimidines and pyridothienotriazines, with several compounds exhibiting in vitro antimicrobial activities. These findings indicate the potential of this compound derivatives in developing new antibacterial and antifungal agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antioxidant Properties

Research by Kotaiah, Harikrishna, Nagaraju, and Venkata Rao (2012) involved synthesizing derivatives of this compound, which were then tested for antioxidant activity. Their findings revealed that certain derivatives exhibited significant radical scavenging activities, highlighting the potential of these compounds in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Tubulin Polymerization Inhibition

A study by Devambatla et al. (2016) explored this compound derivatives as microtubule depolymerizing agents effective against multidrug-resistant cancer cells. These compounds showed the ability to inhibit tubulin assembly, an essential process in cell division, making them potential candidates for cancer therapy, especially in drug-resistant cases (Devambatla, Namjoshi, Choudhary, Hamel, Shaffer, Rohena, Mooberry, & Gangjee, 2016).

Mécanisme D'action

Target of Action

The primary target of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer therapy .

Mode of Action

This compound acts as a highly potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This inhibition disrupts the pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds have shown good developability profiles in cell-based proliferation and adme (absorption, distribution, metabolism, and excretion) assays . These properties impact the bioavailability of the compound, determining how well it is absorbed into the body, distributed to the target sites, metabolized, and excreted .

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a decrease in cell proliferation and an increase in cell death . This makes it a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with the PI3K enzyme, inhibiting its activity and thereby affecting various biochemical reactions within the cell .

Cellular Effects

The inhibition of PI3K by this compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cancer cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the PI3K enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, particularly those involved in cell growth and survival .

Temporal Effects in Laboratory Settings

Its inhibitory effects on PI3K and the subsequent impact on cellular functions suggest potential long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on PI3K, it is likely to influence pathways regulated by this enzyme .

Subcellular Localization

Given its activity as a PI3K inhibitor, it may be localized to areas of the cell where PI3K is active .

Propriétés

IUPAC Name |

5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKYSEOOABTTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302746 | |

| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43088-64-8 | |

| Record name | 43088-64-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives that contribute to their antimicrobial activity?

A: Research suggests that the presence of a benzimidazole ring at the 6-position of the this compound core is crucial for antimicrobial activity. [, ] Further modifications at the 3-position with substituents like benzyl, acetamide, and 1,2,4-oxadiazol-5-ylmethyl groups have been shown to significantly influence the spectrum and potency of antimicrobial activity. [, ]

Q2: What is the proposed mechanism of action for the antimicrobial activity of these compounds?

A: While the exact mechanism is still under investigation, docking studies suggest that these compounds might target the 16S subunit of ribosomal RNA, similar to aminoglycoside antibiotics. [] Additionally, some derivatives exhibit strong binding affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial protein synthesis, suggesting another potential mechanism for their antimicrobial action. []

Q3: What synthetic strategies have been employed to prepare 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?

A: Researchers have developed an efficient one-step method for synthesizing these compounds. [] This method involves reacting 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with ortho-phenylenediamines using 1,1’-carbonyldiimidazole as a coupling reagent. [] Further modifications at the 3-position can be achieved through alkylation reactions with appropriate electrophiles. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

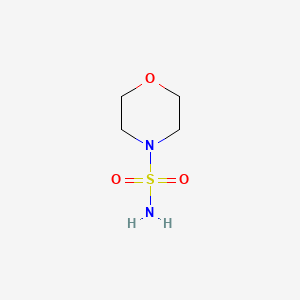

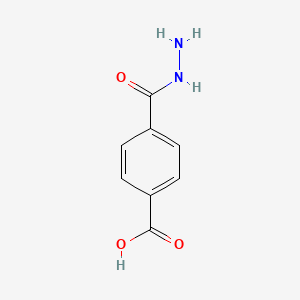

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)